REACTION_CXSMILES
|
C([O:8][C:9]([CH:11]1[CH:16]([C:17](=[O:27])[CH2:18][P:19]([O:24]CC)([O:21]CC)=[O:20])[CH2:15][CH2:14][CH2:13][N:12]1C(OCC1C=CC=CC=1)=O)=[O:10])C1C=CC=CC=1.Cl.C(O)C>C(O)(C)C>[P:19]([CH2:18][C:17]([CH:16]1[CH2:15][CH2:14][CH2:13][NH:12][CH:11]1[C:9]([OH:10])=[O:8])=[O:27])([OH:21])([OH:24])=[O:20]
|
Name
|
N-carbobenzoxy-3[(diethoxyphosphinyl)acetyl]piperidine-2-carboxylic acid benzyl ester
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1N(CCCC1C(CP(=O)(OCC)OCC)=O)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Condense with a stream of nitrogen
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
ADDITION
|
Details
|
add propylene oxide until a white precipitate
|
Type
|
FILTRATION
|
Details
|
Filter the precipitate
|
Type
|
WASH
|
Details
|
wash with isopropanol
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CC(=O)C1C(NCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |